1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethoxy-4-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)9-5-6-10(12-3)11(7-9)13-4/h5-7H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHTXAOWJQTLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515448 | |
| Record name | 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30405-75-5 | |
| Record name | 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 1,2 Dimethoxy 4 Prop 1 En 2 Yl Benzene
Electrophilic Aromatic Substitution (SEAr) on 1,2-Dimethoxy-Substituted Benzene (B151609) Rings
Electrophilic aromatic substitution (SEAr) is a fundamental organic reaction where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reactivity and orientation of substitution on a benzene ring are significantly influenced by the directing effects of existing substituents. In the case of 1,2-dimethoxy-substituted benzene rings, the two methoxy (B1213986) groups are activating and ortho-, para-directing.
The two methoxy groups in a 1,2-dimethoxy-substituted benzene ring are electron-donating, which activates the aromatic ring towards electrophilic attack. researchgate.net Theoretical studies, such as those employing Density Functional Theory (DFT), have been conducted to analyze the regioselectivity of SEAr reactions on 1,2-dimethoxybenzene (B1683551). These studies indicate that the substitution is highly regioselective, favoring the para position (C4) relative to the methoxy groups. scirp.orgresearchgate.net This preference is attributed to the electronic effects of the methoxy groups, which increase the nucleophilicity of the para position. researchgate.netscirp.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1,2-Dimethoxybenzene
| Position | Relative Reactivity | Primary Influencing Factors |
|---|---|---|
| C4 (para) | Most Favored | Strong activation by both methoxy groups. scirp.orgresearchgate.net |
| C3/C6 (ortho) | Less Favored | Steric hindrance from adjacent methoxy group. |
This table is interactive. Click on the headers to sort the data.
The functionalization of aromatic rings can be significantly influenced by the presence of catalysts. researchgate.net In the context of SEAr reactions, Lewis acids are commonly employed to generate more potent electrophiles. masterorganicchemistry.com For instance, in Friedel-Crafts reactions, a Lewis acid like aluminum trichloride (B1173362) (AlCl₃) is often used. wikipedia.org
Computational studies on the SEAr of 1,2-dimethoxybenzene have shown that the presence of a Lewis acid catalyst, such as boron trifluoride (BF₃), can enhance the electrophilicity of the attacking reagent. scirp.orgresearchgate.net The polarity of the solvent also plays a crucial role in these catalyzed reactions. Nonpolar solvents have been found to increase the reactivity of the para adduct in certain SEAr reactions of 1,2-dimethoxybenzene. scirp.orgresearchgate.netscirp.org Conversely, polar solvents can stabilize intermediates, potentially increasing the energy barrier for subsequent steps in the reaction. scirp.orgscirp.org This interplay between catalyst and solvent allows for the fine-tuning of reaction conditions to achieve desired products. nih.gov
Oxidative Transformations of the Prop-1-en-2-yl Moiety
The prop-1-en-2-yl side chain of 1,2-dimethoxy-4-(prop-1-en-2-yl)benzene is susceptible to oxidative transformations. Similar phenylpropanoids, such as isoeugenol (B1672232), undergo oxidation that can lead to the formation of reactive intermediates like quinone methides. nih.gov Photo-induced oxidation, for example, can lead to the degradation of the parent compound and the formation of various byproducts. nih.gov
In a study on isoeugenol, exposure to light and air resulted in significant degradation and the formation of neolignans. nih.gov While the specific oxidative pathways for this compound are not extensively detailed in the provided results, analogies can be drawn from related compounds. For instance, the oxidation of the propenyl side chain in isosafrole, anethole, and isoeugenol has been achieved through chemo-enzymatic methods involving lipase-catalyzed epoxidation followed by hydrolysis to form diols. nih.gov
Isomerization Phenomena of this compound to Allied Propenyl Isomers
The allylbenzene (B44316) moiety, such as the one present in the analogous compound eugenol (B1671780), can undergo isomerization to the more stable propenylbenzene isomer, isoeugenol. This transformation is a key step in the synthesis of isoeugenol methyl ether from eugenol. researchgate.net The isomerization is typically base-catalyzed. researchgate.net
The compound this compound is an isomer of methyl isoeugenol (1,2-dimethoxy-4-(prop-1-en-1-yl)benzene). nih.govwikipedia.org The latter exists as both (E)- and (Z)-stereoisomers. nist.govnist.gov The synthesis of isoeugenol methyl ether often involves a one-step process of O-methylation and isomerization from eugenol, utilizing green chemistry principles with reagents like dimethyl carbonate and phase-transfer catalysts. researchgate.netmdpi.com The efficiency of this isomerization can be influenced by factors such as the catalyst system, reaction temperature, and reaction time. researchgate.netresearchgate.net
Table 2: Isomers of Methyl Eugenol
| Compound Name | IUPAC Name | CAS Number |
|---|---|---|
| This compound | This compound | 30405-75-5 nih.gov |
| (E)-Methyl isoeugenol | 1,2-dimethoxy-4-[(E)-prop-1-enyl]benzene | 93-16-3 nist.gov |
This table is interactive. Click on the headers to sort the data.
Nucleophilic and Reductive Reactivity of Functionalized Side Chains in Related Analogs
While specific data on the nucleophilic and reductive reactivity of the functionalized side chain of this compound is limited in the search results, the reactivity of analogous structures provides insight. The double bond in the propenyl side chain of related phenylpropanoids is susceptible to nucleophilic attack, particularly after activation, for instance, through epoxidation. nih.gov
Reduction of functionalized side chains is also a common transformation. For example, in the synthesis of certain compounds, a reduction step using reagents like lithium aluminum hydride (LiAlH₄) can be employed to convert an ester to an alcohol on a similar propenylbenzene framework.
Chemical Degradation Pathways and Stability Studies
The stability of this compound and related compounds can be influenced by environmental factors such as light. Photodegradation studies on dimethoxybenzene isomers have shown that these compounds can degrade upon exposure to light, and the rate of degradation can be significantly enhanced at air-ice interfaces compared to in aqueous solutions. copernicus.org
For 1,2-dimethoxybenzene, photodegradation is reported to be slow in aqueous solution but is enhanced at the air-ice interface. copernicus.org The mechanism of photodegradation can involve the formation of excited triplet states. copernicus.org The presence of the prop-1-en-2-yl substituent would likely influence the photochemical behavior of the molecule, potentially providing additional pathways for degradation. Forced degradation studies on the related compound isoeugenol have demonstrated that photo-induced oxidation leads to the formation of various degradation byproducts. nih.gov
Advanced Spectroscopic Characterization and Analytical Methodologies for 1,2 Dimethoxy 4 Prop 1 En 2 Yl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H (proton) and ¹³C (carbon-13) nuclei, along with their interactions, a complete structural map of 1,2-dimethoxy-4-(prop-1-en-2-yl)benzene can be established.
The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, methoxy (B1213986), and methyl protons.
Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns (coupling) would be dictated by their positions relative to the dimethoxy and prop-1-en-2-yl substituents.
Vinylic Protons: The two protons on the double bond (=CH₂) of the prop-1-en-2-yl group would likely appear as singlets in the vinyl region (typically δ 4.5-5.5 ppm).
Methoxy Protons: The two methoxy groups (-OCH₃) would each produce a sharp singlet, likely around δ 3.8-4.0 ppm. Their chemical shifts might be slightly different depending on the rotational conformation of the groups.
Methyl Protons: The methyl group (-CH₃) attached to the double bond would yield a singlet in the aliphatic region (typically δ 2.0-2.5 ppm).
A detailed analysis of the coupling constants (J-values) between adjacent protons would further confirm the substitution pattern on the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet/Doublet |
| Vinylic (=CH₂) | 4.5 - 5.5 | Singlet(s) |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet(s) |
| Methyl (-CH₃) | 2.0 - 2.5 | Singlet |
Note: This table represents predicted values based on general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
Aromatic Carbons: Six signals are expected for the benzene ring carbons. Two carbons are attached to methoxy groups, one is attached to the prop-1-en-2-yl group, and three are attached to hydrogens. The oxygen-substituted carbons would appear significantly downfield (δ 140-160 ppm).
Vinylic Carbons: Two signals corresponding to the carbons of the C=C double bond would be present in the δ 100-150 ppm range. The quaternary carbon would be distinct from the terminal =CH₂ carbon.
Methoxy Carbons: The two methoxy group carbons (-OCH₃) would appear as sharp signals in the δ 55-60 ppm range.
Methyl Carbon: The methyl carbon of the propenyl group would appear in the upfield region of the spectrum (δ 20-30 ppm).
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-O) | 140 - 160 |
| Aromatic (C-C/C-H) | 110 - 140 |
| Vinylic (C=C) | 100 - 150 |
| Methoxy (-OCH₃) | 55 - 60 |
| Methyl (-CH₃) | 20 - 30 |
Note: This table represents predicted values. Precise assignments would require experimental data.
Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for definitive structural assignment. An HSQC spectrum correlates the signals of directly attached proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal, confirming the connectivity within the aromatic ring and the prop-1-en-2-yl substituent. For example, the vinylic proton signals would show a direct correlation to the vinylic carbon signals, and each aromatic proton would correlate to its respective aromatic carbon.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its structural features. nih.gov
Table 3: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | Aromatic Ring | 3100 - 3000 |
| C-H stretch (aliphatic/vinylic) | -CH₃, =CH₂ | 3000 - 2850 |
| C=C stretch (aromatic) | Aromatic Ring | 1600 - 1450 |
| C=C stretch (alkene) | Prop-1-en-2-yl | ~1640 |
| C-O stretch (aryl ether) | Ar-O-CH₃ | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) |
| =C-H bend (out-of-plane) | Alkene | ~900 |
Note: These are characteristic ranges and the exact position and intensity of peaks can provide further structural information.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's structure through the analysis of its fragmentation pattern. The molecular formula for this compound is C₁₁H₁₄O₂, which corresponds to a molecular weight of approximately 178.23 g/mol . nih.gov
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern would result from the cleavage of the molecule at its weakest bonds. Expected fragmentation could include the loss of a methyl group (-CH₃, loss of 15 Da) to give a fragment at m/z = 163, or cleavage of the ether bonds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile compounds in complex mixtures.
In a study analyzing the volatile compounds produced by Streptomyces griseus, GC-MS was used to identify the components. Among the identified substances was "Benzene, 1,2-dimethoxy-4-(1-methylethenyl)-", an alternative chemical name for the target compound. The identification was confirmed by its mass spectrum, which showed the expected molecular ion peak at m/z 178, and by comparison with the NIST Mass Spectral library. researchgate.netresearchgate.net This application highlights the utility of GC-MS in identifying this compound in complex biological or environmental samples.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a compound by providing highly accurate mass measurements. For this compound, HRMS is instrumental in confirming its molecular formula, C₁₁H₁₄O₂.
The technique's ability to measure mass-to-charge ratios (m/z) to a high degree of decimal precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The theoretical exact mass of this compound is calculated to be 178.0994 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence for the C₁₁H₁₄O₂ formula, significantly enhancing the confidence in the compound's identification. Untargeted HRMS serves as a key platform for mapping molecular snapshots of various compounds. nih.gov
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O₂ | nih.gov |
| Theoretical Exact Mass | 178.099379685 Da | nih.gov |
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a widely used "hard" ionization technique in mass spectrometry that involves bombarding a sample with high-energy electrons (typically 70 eV). wikipedia.org This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation. wikipedia.orgyoutube.com This fragmentation pattern serves as a molecular fingerprint, which is invaluable for structural elucidation.
For this compound (molar mass: 178.23 g/mol ), the EI mass spectrum is expected to show a molecular ion peak at an m/z of 178. nih.gov The subsequent fragmentation would likely involve the cleavage of the methoxy and propenyl side chains, leading to a series of characteristic fragment ions. Analyzing these fragments helps to piece together the molecule's structure.
Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 178 | [C₁₁H₁₄O₂]⁺• | Molecular Ion (M⁺•) |
| 163 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |
| 147 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 135 | [M - C₃H₅]⁺ | Loss of the propenyl side chain |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. unl.ptresearchgate.net For aromatic compounds like this compound, the absorption bands are primarily due to π → π* transitions within the benzene ring.
Benzene itself exhibits characteristic absorption bands around 184 nm, 202 nm (primary bands), and a weaker, fine-structured band around 254 nm (secondary band). up.ac.za The substitution of electron-donating groups, such as the two methoxy (-OCH₃) groups and the propenyl (-C₃H₅) group, onto the benzene ring typically causes a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect). up.ac.za This is due to the extension of the conjugated π-system and the interaction of the substituents' non-bonding electrons with the aromatic ring. Therefore, the absorption maxima for this compound are expected to be shifted to wavelengths longer than those of unsubstituted benzene.
Table 3: Comparison of Benzene UV Absorption with Expected Shifts for this compound
| Compound | Primary Band (π → π*) | Secondary Band (π → π*) |
|---|---|---|
| Benzene | ~202 nm | ~254 nm |
Chromatographic Separation and Purification Techniques
Chromatographic methods are essential for separating this compound from reaction mixtures, natural extracts, or impurities, as well as for assessing its purity.
Gas Chromatography (GC) for Purity Assessment and Mixture Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com It is well-suited for determining the purity of this compound and for quantifying it in complex mixtures. nih.gov When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the compound and any co-eluting impurities based on their mass spectra. thermofisher.com
The analysis would typically involve injecting the sample onto a capillary column with a nonpolar or medium-polarity stationary phase. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A temperature gradient program is often used to ensure efficient separation and good peak shape.
Table 4: Representative GC Method Parameters for Analysis
| Parameter | Suggested Condition | Purpose |
|---|---|---|
| Column | TRACE™ TG-1MS (or similar nonpolar phase), 30 m x 0.25 mm i.d., 0.25 µm film | Separation based on volatility |
| Injector Temperature | 250 °C | Ensure rapid volatilization of the sample |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C | Separate components with different boiling points |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Quantification (FID) or Identification (MS) |
High-Performance Liquid Chromatography (HPLC) for Compound Isolation
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and isolation of compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, a reversed-phase (RP-HPLC) method is typically employed for isolation. sielc.comsielc.com
In RP-HPLC, the compound is separated based on its hydrophobicity through interactions with a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the retention time of the compound can be controlled to achieve separation from impurities. sielc.comsielc.com This method is scalable and can be used for preparative separation to obtain a high-purity sample. sielc.com
Table 5: Representative RP-HPLC Method Parameters for Isolation
| Parameter | Suggested Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., Newcrom R1), 250 mm x 4.6 mm, 5 µm particles | Nonpolar stationary phase for hydrophobic interactions |
| Mobile Phase | Acetonitrile and Water gradient | Polar mobile phase; gradient elution for optimal separation |
| Modifier | 0.1% Formic Acid | Improves peak shape and is MS-compatible |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency |
| Detector | UV Detector (set at an absorption maximum) | Monitors the elution of the compound |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. polymerchar.comvscht.cz The technique utilizes a porous stationary phase; larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later.
GPC is primarily used to determine the molecular weight distribution (MWD) of polymers and macromolecules. polymerchar.com For a discrete, small molecule like this compound (MW = 178.23 g/mol ), GPC is not a conventional method for characterization. nih.gov As a single-component sample, it would not exhibit a molecular weight distribution; instead, it would elute as a single, sharp peak. While GPC can be used in specific applications to separate small molecules from a high-molecular-weight matrix (like polymer additives), it does not provide MWD information for the small molecule itself. lcms.cz
Table 6: Principles of GPC
| Principle | Description |
|---|---|
| Separation Mechanism | Size exclusion; based on hydrodynamic volume |
| Stationary Phase | Porous, cross-linked gel (e.g., polystyrene-divinylbenzene) |
| Primary Application | Determination of molecular weight and polydispersity of polymers |
| Applicability to Small Molecules | Limited to separation from macromolecules; does not provide distribution data |
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely utilized analytical technique for monitoring the progress of chemical reactions involving this compound. researchgate.net Its simplicity and efficiency allow chemists to quickly ascertain the consumption of starting materials and the formation of products, thereby determining the reaction's endpoint. libretexts.org
The methodology involves spotting a small aliquot of the reaction mixture onto a TLC plate alongside reference spots of the starting material, this compound, and often a "co-spot" containing both the reaction mixture and the starting material. rochester.edu The plate is then developed in a suitable mobile phase, typically a mixture of nonpolar and polar solvents. The choice of eluent is critical for achieving clear separation between the reactant and product spots based on their differential affinities for the stationary phase (usually silica (B1680970) gel) and the mobile phase. For alkenylbenzenes like this compound, a common mobile phase might consist of a hexane (B92381) and ethyl acetate (B1210297) mixture. rsc.org
As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the product will appear and intensify. youtube.com The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane, which is particularly useful if the product and reactant have similar Retention Factor (Rf) values. rochester.edu Visualization of the spots is typically achieved under UV light, as aromatic compounds like this compound are UV-active. libretexts.org Alternatively, chemical staining agents can be used. rochester.edu
The progress of a hypothetical reaction, such as the oxidation of this compound to its corresponding epoxide, can be effectively monitored. By taking samples at various time intervals, a series of TLC plates can illustrate the reaction's progression from start to completion. libretexts.org
Table 1: Hypothetical TLC Monitoring of an Oxidation Reaction This interactive table illustrates the change in spot appearance over time during a hypothetical oxidation of this compound.
| Time Point | Reactant Spot (Rf = 0.7) | Product Spot (Rf = 0.4) | Observations |
|---|---|---|---|
| 0 min | Intense | Not visible | Only the starting material is present. |
| 30 min | Moderate | Faint | Product begins to form; reactant is being consumed. |
| 60 min | Faint | Moderate | Significant conversion to product has occurred. |
| 120 min | Not visible | Intense | Reaction is complete; starting material is fully consumed. |
Crystallographic Analysis of Related Dimethoxy-Substituted Aromatic Systems
While specific crystallographic data for this compound is not extensively published, valuable structural insights can be derived from the X-ray diffraction analysis of closely related dimethoxy-substituted aromatic compounds. nih.gov These studies reveal how the positions of methoxy groups and other substituents on the benzene ring influence molecular conformation, crystal packing, and intermolecular interactions. researchgate.netnih.gov
Research on various dimethoxybenzene derivatives shows that they commonly crystallize in monoclinic or orthorhombic systems. researchgate.netnih.gov The planarity of the benzene ring is a consistent feature, while the methoxy groups may exhibit slight rotation out of the plane of the ring. The crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds (if suitable functional groups are present) and π–π stacking interactions between aromatic rings. nih.goviucr.org
The analysis of these related structures provides a predictive framework for the likely crystallographic characteristics of this compound. It is anticipated that it would also exhibit a planar benzene core with its methoxy groups slightly angled from this plane. The specific crystal lattice and packing would be influenced by the conformation of the prop-1-en-2-yl side chain.
Computational and Theoretical Chemistry Investigations of 1,2 Dimethoxy 4 Prop 1 En 2 Yl Benzene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electronic structure and its influence on chemical behavior. For aromatic compounds such as 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene, these calculations can elucidate the effects of substituents on the benzene (B151609) ring's aromaticity and reactivity.
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net Studies on various dimethoxybenzene derivatives frequently employ DFT to analyze structural, electronic, and intermolecular interaction properties. nih.gov
For this compound, DFT calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. Hybrid functionals, such as the widely used B3LYP, have been shown to provide reliable results for the total energy and electronic properties of dimethoxybenzene derivatives. researchgate.netbohrium.com The choice of basis set, such as 6-311G(d,p) or Def2-TZVP, is also crucial, with larger basis sets generally yielding more accurate results at a higher computational expense. researchgate.netnih.gov
Once the geometry is optimized, a range of electronic properties can be calculated. These include the distribution of electron density, molecular electrostatic potential (MEP), and orbital energies, which are essential for understanding the molecule's reactivity. researchgate.netnih.gov For instance, DFT calculations on the precursor, 1,2-dimethoxybenzene (B1683551), have been used to study its reactivity in electrophilic aromatic substitution reactions. scirp.org
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.
The application of ab initio methods to a molecule like this compound can provide benchmark data for its electronic properties. These methods are particularly valuable for predicting properties where DFT might be less reliable. Accurate predictions of molecular energies and other properties can be achieved, provided that sufficient computational resources are available. nih.gov For complex reaction mechanisms, high-level ab initio calculations are often considered the gold standard for obtaining accurate energy barriers and reaction enthalpies.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.gov A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.govnih.gov For this compound, the electron-donating methoxy (B1213986) groups and the π-system of the benzene ring would be expected to contribute significantly to the HOMO, making the ring susceptible to electrophilic attack. The LUMO would likely be distributed over the aromatic ring and the π* orbital of the propenyl group.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, as shown in the table below. These descriptors provide a quantitative measure of the molecule's reactivity.
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The inverse of hardness; indicates high reactivity. |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. |
This table presents conceptual formulas for global reactivity descriptors derived from HOMO and LUMO energies.
Furthermore, the charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps illustrate the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.netnih.gov For this compound, negative potential (typically colored red) would be expected around the oxygen atoms of the methoxy groups, indicating sites susceptible to electrophilic attack, while positive potential (blue) would be found near the hydrogen atoms. nih.gov
Reaction Pathway Elucidation through Intrinsic Reaction Coordinate (IRC) Studies
Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool for mapping out a reaction pathway on the potential energy surface. An IRC calculation starts from a transition state (TS) structure and follows the steepest descent path to connect it to the corresponding reactants and products. missouri.eduscm.com This confirms that a calculated TS is indeed the correct one for a specific reaction and provides a detailed view of the geometric changes that occur as the reaction proceeds. researchgate.net
IRC studies have been successfully applied to understand the mechanism of electrophilic aromatic substitution (SEAr) on 1,2-dimethoxybenzene, a precursor to the title compound. scirp.org In such a study, researchers first locate the transition state for the addition of an electrophile to the aromatic ring. The IRC calculation is then performed to trace the path from this transition state, one direction leading to the starting materials (1,2-dimethoxybenzene and the electrophile) and the other leading to the sigma-complex intermediate. scirp.org This method can elucidate the entire reaction mechanism, including the free energy of activation (ΔG‡), and can be used to study the effects of catalysts and solvents on the reaction pathway. scirp.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and intermolecular interactions of molecules in a condensed phase (liquid or solid). nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system.
For this compound, MD simulations could be used to study its conformational dynamics. This would include the rotation of the two methoxy groups and the prop-1-en-2-yl group relative to the benzene ring. Such simulations, often performed at various temperatures, can identify the most stable conformers and the energy barriers for interconversion between them. nih.gov
MD is also crucial for studying intermolecular interactions. rsc.org By simulating a system containing many molecules of this compound, one can analyze how they pack together and interact through forces like van der Waals interactions and potential C-H···π interactions. rsc.org This is important for understanding bulk properties such as density, viscosity, and solvation characteristics. The choice of an appropriate force field, such as AMOEBA which includes polarization effects, is critical for accurately capturing these interactions. nih.gov
Predictive Studies on Chemical Reactivity and Regioselectivity using Theoretical Descriptors
Beyond the global descriptors derived from FMO analysis, theoretical chemistry can predict the specific sites on a molecule that are most likely to react. This is particularly important for substituted benzene rings, where substituents direct incoming reagents to specific positions (ortho, meta, or para). libretexts.org
Conceptual DFT provides a framework for calculating local reactivity descriptors, such as Fukui functions and dual descriptors, which quantify the reactivity at each atomic site. scirp.org These descriptors have been used to successfully predict the regioselectivity of electrophilic aromatic substitution on 1,2-dimethoxybenzene, showing that the C4 (para) position is the most favored site for attack. scirp.org
For this compound, these theoretical descriptors could be used to predict the outcome of further reactions. For example, in another electrophilic substitution, these descriptors would help determine whether an incoming electrophile would add to the C5 or C6 position of the ring. The dual descriptor is particularly insightful as it can simultaneously visualize sites susceptible to nucleophilic attack (where the descriptor is positive) and electrophilic attack (where it is negative) within the same molecule. scirp.org
Natural Occurrence, Biosynthetic Pathways, and Isolation Strategies for 1,2 Dimethoxy 4 Prop 1 En 2 Yl Benzene
Distribution in Botanical Species and Essential Oils
1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene, a member of the phenylpropanoid class of natural products, has been identified as a constituent of the essential oil of Pinus densiflora, commonly known as the Japanese red pine. ingentaconnect.com While its presence in other botanical sources is not as extensively documented, the structural similarity to other well-known phenylpropanoids suggests it may be present in other plant species, albeit potentially as a minor component. Phenylpropanoids, in general, are widely distributed throughout the plant kingdom, playing crucial roles in defense, signaling, and as structural components. The specific substitution pattern of this compound, featuring two methoxy (B1213986) groups and a prop-1-en-2-yl side chain, places it within a more specialized subgroup of these aromatic compounds.
Interactive Table: Botanical Sources of this compound and Structurally Related Compounds
| Compound | Botanical Source | Family | Common Name |
|---|---|---|---|
| This compound | Pinus densiflora | Pinaceae | Japanese Red Pine |
| Eugenol (B1671780) (structurally related) | Syzygium aromaticum | Myrtaceae | Clove |
Postulated Biosynthetic Routes and Enzymatic Transformations in Plants
The biosynthesis of this compound is believed to follow the general phenylpropanoid pathway, a complex network of enzymatic reactions that originates from the shikimate pathway. This fundamental metabolic route provides the aromatic amino acid L-phenylalanine, which serves as the primary precursor.
The initial step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. Subsequently, a series of hydroxylation and methylation reactions occur on the aromatic ring. The enzyme cinnamate 4-hydroxylase (C4H) introduces a hydroxyl group at the 4-position, followed by further hydroxylations and subsequent methylations catalyzed by specific O-methyltransferases (OMTs) to produce the characteristic 1,2-dimethoxy substitution pattern.
The formation of the prop-1-en-2-yl side chain is a critical and less common step. It is hypothesized to proceed through the reduction of a corresponding cinnamoyl-CoA ester to a cinnamyl alcohol, a reaction mediated by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) . The specific positioning of the double bond to the prop-1-en-2-yl isomer likely involves a specialized isomerase enzyme, although the precise enzymatic machinery responsible for this transformation in plants has yet to be fully elucidated. The biosynthesis of the closely related isomers, eugenol and isoeugenol (B1672232), involves reductases that act on coniferyl acetate (B1210297), suggesting a similar mechanism may be at play for this compound.
Extraction and Purification Protocols from Natural Sources
The isolation of this compound from its natural botanical sources, such as Pinus densiflora, necessitates a multi-step process involving initial extraction followed by purification to obtain the compound in a pure form.
Steam Distillation and Dry Distillation Methods
Steam distillation is the most prevalent and suitable method for extracting volatile compounds like this compound from plant material. This technique involves passing steam through the plant matrix (e.g., needles and twigs of Pinus densiflora). The steam ruptures the plant's oil glands, releasing the volatile essential oils. The mixture of steam and volatile compounds is then condensed, and the essential oil, being immiscible with water, is separated. This method is advantageous as it avoids the use of organic solvents and operates at temperatures that minimize the degradation of thermolabile compounds.
Dry distillation , also known as destructive distillation, involves heating the biomass in the absence of air. This process is generally more aggressive than steam distillation and can lead to the chemical alteration of the extracted compounds. While it can be used for the extraction of essential oils from wood, it is less commonly employed for obtaining delicate aromatic compounds like phenylpropanoids in their native form.
Chromatographic Purification Techniques in Natural Product Isolation
Following the initial extraction, the resulting essential oil is a complex mixture of various compounds. To isolate this compound, chromatographic techniques are indispensable.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purification of individual components from a mixture. For phenylpropanoids, reversed-phase HPLC is often employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). By carefully controlling the gradient of the mobile phase, compounds with different polarities can be effectively separated. The fractions containing the target compound can then be collected for further analysis.
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another critical technique, primarily for the analysis and identification of volatile compounds within an essential oil. While preparative GC can be used for purification on a smaller scale, its primary role in this context is often analytical, to confirm the presence and purity of this compound in the isolated fractions. The compound is identified based on its retention time and its unique mass spectrum.
The successful isolation of this compound relies on a systematic application of these extraction and chromatographic methods, allowing for its separation from the complex matrix of the plant's essential oil.
Synthesis and Chemical Properties of Derivatives and Analogs of 1,2 Dimethoxy 4 Prop 1 En 2 Yl Benzene
Structural Modifications of the Aromatic Ring
The aromatic ring of 1,2-dimethoxy-4-(prop-1-en-2-yl)benzene is amenable to various electrophilic substitution reactions, allowing for the introduction of diverse functional groups that can significantly alter the molecule's chemical properties.
One notable modification is chlorosulfonation. The reaction of a related chalcone (B49325) precursor, 3-(3,4-Dimethoxy-phenyl)-1-propenone, with chlorosulfonic acid leads to the formation of 4,5-dimethoxy-2-[3-oxo-3-phenylprop-1-en-1-yl]benzenesulfonyl chloride. asianpubs.org This sulfonyl chloride is a key intermediate that can be further reacted with a variety of amines and hydrazides to produce a series of sulfonamide and sulfonohydrazide derivatives. asianpubs.org This process demonstrates how the aromatic ring can be functionalized to introduce new moieties for further chemical exploration.
The general scheme for this type of modification is outlined below:
Chalcone Formation: A dimethoxybenzaldehyde is condensed with an acetophenone (B1666503) to form the basic chalcone structure. asianpubs.org
Chlorosulfonation: The resulting chalcone is treated with chlorosulfonic acid to introduce a sulfonyl chloride group onto the dimethoxy-substituted aromatic ring. asianpubs.org
Derivatization: The highly reactive sulfonyl chloride is then coupled with various nucleophiles (amines, hydrazides) to yield the final sulfonamide derivatives. asianpubs.org
These reactions highlight the utility of the dimethoxy-substituted ring as a platform for creating libraries of compounds with potential applications in various fields of chemical research.
Chemical Derivatization of the Prop-1-en-2-yl Side Chain
The prop-1-en-2-yl side chain offers a reactive site, primarily at the carbon-carbon double bond, for a multitude of chemical transformations. While specific derivatization of this compound is not extensively detailed in the provided context, the reactivity of this functional group is well-established in organic chemistry.
Potential derivatizations include:
Hydrogenation: Catalytic hydrogenation would reduce the double bond to yield 1,2-dimethoxy-4-isopropylbenzene.
Oxidation: Oxidative cleavage of the double bond (e.g., through ozonolysis) would lead to the formation of a ketone (3,4-dimethoxyacetophenone) and formaldehyde. Milder oxidation could yield an epoxide or a diol.
Addition Reactions: The double bond can undergo electrophilic addition with reagents like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl), following Markovnikov's rule.
These transformations allow for the conversion of the alkenyl side chain into a variety of other functional groups, thereby expanding the chemical diversity of derivatives obtainable from the parent compound.
Exploration of Isomeric Forms and their Interconversion (e.g., 1,2-Dimethoxy-4-(prop-1-en-1-yl)benzene)
Isomerism is a key aspect of the chemistry of phenylpropanoids. This compound has a significant and more commonly studied isomer: 1,2-dimethoxy-4-(prop-1-en-1-yl)benzene , also known as methyl isoeugenol (B1672232). nist.govrxnfinder.org The primary structural difference lies in the position of the double bond within the three-carbon side chain.
This compound: The double bond is between the second and third carbon of the propyl chain (an isopropenyl group). nih.gov
1,2-Dimethoxy-4-(prop-1-en-1-yl)benzene: The double bond is between the first and second carbon of the propyl chain (a propenyl group), leading to the possibility of (E) and (Z) stereoisomers. nist.govbldpharm.com
The propenyl isomer, 1,2-dimethoxy-4-(prop-1-en-1-yl)benzene, is generally more stable due to the conjugation of the double bond with the aromatic ring. The interconversion from an allylbenzene (B44316) (like the parent compound, if the double bond were at the end of the chain) to a propenylbenzene is a well-known isomerization reaction, often catalyzed by bases or transition metals. This suggests that this compound could potentially be converted to its more stable conjugated isomer under specific reaction conditions.
| Property | This compound | 1,2-Dimethoxy-4-(prop-1-en-1-yl)benzene |
| IUPAC Name | This compound | 1,2-dimethoxy-4-(prop-1-en-1-yl)benzene |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol | 178.23 g/mol |
| Side Chain | Isopropenyl | Propenyl |
| Conjugation | Not conjugated with the ring | Conjugated with the ring |
| Isomers | None | (E) and (Z) isomers exist |
Synthesis of Chalcone and Nitroolefin Analogs Possessing Dimethoxyaryl Moieties
The dimethoxyaryl moiety is a common structural feature in the synthesis of chalcones and nitroolefins, which are important intermediates and target molecules in medicinal and materials chemistry. researchgate.netnih.govnih.gov
Chalcone Synthesis: Chalcones, or 1,3-diphenyl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation . asianpubs.orgnih.gov In this base-catalyzed reaction, an aromatic aldehyde is condensed with an acetophenone. To synthesize chalcones with the desired dimethoxyaryl moiety, 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) is a common starting material.
The general reaction is: 3,4-Dimethoxybenzaldehyde + Substituted Acetophenone → (in presence of a base like NaOH or KOH) → Dimethoxy-substituted Chalcone asianpubs.orgnih.gov
A variety of substituted acetophenones can be used to generate a library of chalcone derivatives, each featuring the 1,2-dimethoxy-phenyl group. nih.gov
Nitroolefin Synthesis: The synthesis of nitroolefin analogs can be achieved through a Henry reaction (or nitro-aldol reaction), where an aromatic aldehyde reacts with a nitroalkane, such as nitromethane, followed by dehydration. This would involve reacting 3,4-dimethoxybenzaldehyde with a nitroalkane in the presence of a base to yield a β-nitro alcohol, which is then dehydrated to form the corresponding nitroolefin, (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene.
These synthetic routes provide access to a broad class of compounds where the dimethoxyaryl group is integrated into a larger, conjugated system.
Coordination Chemistry with Transition Metals and Complex Formation (e.g., Platinum Complexes)
Transition metals can form coordination compounds with organic molecules that act as ligands. pressbooks.pub The oxygen atoms of the methoxy (B1213986) groups and the π-electrons of the aromatic ring and alkenyl side chain of this compound and its derivatives can act as electron donors (Lewis bases), making them suitable ligands for coordination with transition metal ions (Lewis acids). pressbooks.pubnih.gov
While specific examples involving this compound are not detailed, the synthesis of platinum(II) complexes with various organic ligands is a well-established area of research. nih.gov For instance, a dianionic N^C^N-type ligand can be synthesized and subsequently coordinated with platinum precursors like K₂[PtCl₄] to form cyclometalated platinum complexes. nih.gov The electronic properties of the ligands, including the presence of electron-donating dimethoxy groups, can influence the photophysical and chemical properties of the resulting metal complex. nih.gov The geometry of such complexes can vary, with platinum(II) often adopting a square planar geometry. uci.edu
Synthesis of Glucopyranosyl-Substituted Phenyl Derivatives
The synthesis of glucopyranosyl-substituted phenyl derivatives involves the attachment of a glucose-based sugar moiety to the aromatic ring. google.comgoogle.com This glycosylation can significantly alter the physicochemical properties of the parent molecule.
Patents describe general methods for synthesizing such compounds for various applications. google.comnih.gov The synthesis is typically a multi-step process. For a dimethoxy-phenyl compound, the process might involve:
Preparation of a reactive intermediate: An appropriate dimethoxy-phenyl derivative bearing a functional group suitable for coupling (e.g., a halogen or a hydroxyl group) is prepared.
Glycosylation: This intermediate is then reacted with a protected glucose derivative, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine, often in the presence of a coupling agent. mdpi.com
Deprotection: The protecting groups on the sugar moiety (e.g., acetyl groups) are removed in a final step to yield the target glucopyranosyl-substituted derivative. mdpi.com
For example, the synthesis of N-(β-d-glucopyranosyl)-arylimidazole-carboxamides involves forming an amide bond between a per-O-acetylated β-d-glucopyranosylamine and a suitable carboxylic acid, followed by deacetylation. mdpi.com A similar strategy could be employed to link a glucopyranosyl unit to a functionalized derivative of this compound.
Applications of 1,2 Dimethoxy 4 Prop 1 En 2 Yl Benzene in Advanced Organic Synthesis
Role as a Key Building Block in Multi-Step Organic Transformations
The utility of 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene as a key building block stems from the distinct reactivity of its two primary functional groups: the activated aromatic ring and the propene unit. The two methoxy (B1213986) groups are strong activating groups, donating electron density into the benzene (B151609) ring and making it highly susceptible to electrophilic aromatic substitution (SEAr) reactions. This activation facilitates the introduction of additional substituents onto the ring, a crucial step in many multi-step syntheses.
Theoretical and experimental studies on the parent 1,2-dimethoxybenzene (B1683551) scaffold show that it readily undergoes reactions like Friedel-Crafts alkylations and acylations. scirp.orgresearchgate.net The electron-donating effect of the methoxy groups directs incoming electrophiles primarily to the C4 position, which is para to one methoxy group and ortho to the other. scirp.orgresearchgate.net In the case of this compound, this position is already substituted, meaning further substitutions would likely occur at the remaining activated positions (C5 or C6).
Simultaneously, the prop-1-en-2-yl side chain offers a versatile handle for a different set of transformations. As a terminal alkene, it can undergo a wide array of classic organic reactions. This dual reactivity allows for orthogonal chemical strategies, where either the ring or the side chain can be modified selectively, making it a valuable synthon in complex synthetic pathways.
| Reaction Type | Target Functional Group | Potential Reagents | Resulting Structure |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Aromatic Ring | HNO₃/H₂SO₄ | Nitration of the benzene ring |
| Friedel-Crafts Acylation | Aromatic Ring | Acyl chloride / AlCl₃ | Acylation of the benzene ring |
| Oxidative Cleavage | Alkene Side Chain | O₃; then Zn/H₂O | Formation of a ketone (1-(3,4-dimethoxyphenyl)ethan-1-one) |
| Hydroboration-Oxidation | Alkene Side Chain | 1. BH₃·THF; 2. H₂O₂, NaOH | Anti-Markovnikov addition of alcohol to the side chain |
| Catalytic Hydrogenation | Alkene Side Chain | H₂ / Pd/C | Reduction to a propyl side chain (1,2-Dimethoxy-4-isopropylbenzene) |
Precursor for the Synthesis of Novel Molecules and Specialty Chemicals
The 1,2-dimethoxyphenyl fragment, also known as a veratrole moiety, is a core structural feature in a wide range of biologically active natural products and specialty chemicals. Molecules containing this moiety have attracted significant attention from researchers in medicinal chemistry for their potential anti-inflammatory, antioxidant, and anticancer activities. sciforum.net The presence of the methoxy groups is often crucial for biological activity, as they can participate in hydrogen bonding and other interactions with biological targets. sciforum.net
This compound serves as an excellent starting material for the synthesis of novel analogs of these bioactive compounds. The propene side chain can be chemically elaborated to introduce new functionalities or to build more complex side chains, while the dimethoxybenzene core is retained. For instance, the Ti-catalyzed cyclomagnesiation of related dimethoxyphenyl compounds has been used to synthesize complex 1Z,5Z-dienes, which are of great interest for studying their biological properties. sciforum.net By applying similar synthetic strategies, this compound could be a precursor for new specialty chemicals with tailored electronic or biological properties.
| Target Molecule Class | Synthetic Approach | Potential Application |
|---|---|---|
| Bioactive Diene Analogs | Catalytic cross-coupling and cyclization reactions | Pharmaceutical research, potential therapeutics sciforum.net |
| Substituted Phenethylamines | Modification of the side chain followed by amination | Neurologically active compounds |
| Polymer Monomers | Functionalization to introduce polymerizable groups | Advanced materials, specialty polymers |
| Custom Ligands | Introduction of chelating groups on the aromatic ring | Coordination chemistry, catalysis |
Utility in the Formation of Heterocyclic and Extended Aromatic Systems
The construction of heterocyclic and extended aromatic systems is fundamental to modern drug discovery and materials science. nih.gov this compound is well-suited for this purpose due to its inherent functionalities.
The alkene side chain can act as a dienophile or a dipolarophile in cycloaddition reactions. For example, in a Diels-Alder ([4+2] cycloaddition) reaction, it can react with a diene to form a six-membered ring. Similarly, it can participate in [3+2] cycloadditions with 1,3-dipoles (like azides or nitrile oxides) to efficiently construct five-membered heterocyclic rings. luisrdomingo.com These reactions provide a powerful and atom-economical way to build molecular complexity rapidly.
Furthermore, the dimethoxybenzene ring itself can be a platform for building fused aromatic systems. Through multi-step sequences that may involve initial functionalization followed by intramolecular cyclization reactions, it is possible to construct polycyclic aromatic or heteroaromatic structures. For example, multi-step synthesis starting from functionalized benzene derivatives is a common strategy for creating complex nitrogen-based heterocycles. nih.gov
Applications as a Standard Reference Material in Synthetic Process Monitoring
In modern organic synthesis, particularly in process chemistry and automated flow synthesis, real-time monitoring of reactions is crucial for optimization and control. beilstein-journals.org This is often achieved using in-line analytical techniques such as Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC). For these methods to provide accurate quantitative data, well-characterized reference materials are often required.
A reference standard must be a stable, highly pure compound with a known structure and distinct analytical signals. While there is no specific documentation of this compound being used as a commercial reference standard, a purified and fully characterized batch of the compound could serve this purpose in relevant synthetic processes.
For instance, if it were used as a starting material, its disappearance could be monitored quantitatively by GC or HPLC by comparing its peak area to a pre-calibrated curve. In NMR monitoring, its unique proton or carbon signals—such as the distinct singlets for the vinyl protons or the methoxy groups—could be integrated and tracked over time to determine reaction kinetics and endpoint. beilstein-journals.org This application requires a stable supply of the compound with documented purity, allowing it to act as an internal or external standard for ensuring the accuracy and reproducibility of synthetic process monitoring.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions. For example, reacting 4-bromo-1,2-dimethoxybenzene with prop-1-en-2-ylmagnesium bromide under palladium catalysis yields the target compound. Variations in base (e.g., NaOMe) and reaction temperature significantly affect yields. In one protocol, yields ranged from 40% (without base) to 72% (optimized conditions) .
- Key Data :
| Procedure | Yield (%) | Conditions |
|---|---|---|
| Without NaOMe | 61 | Room temperature, 12 h |
| Optimized with NaOMe | 72 | Reflux in THF, 8 h |
Q. How is the structural characterization of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. Anisotropic displacement parameters are visualized via ORTEP-3 to confirm bond lengths and angles. For example, the C–O bond lengths in the methoxy groups should align with typical values (~1.43 Å) .
Q. What spectroscopic techniques are most reliable for confirming its purity and substituent positions?
- Methodological Answer :
- NMR : NMR shows distinct signals for methoxy groups (~δ 3.8–3.9 ppm) and the prop-1-en-2-yl moiety (δ 5.1–5.3 ppm for vinyl protons).
- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 178 for [M]) are compared to databases .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence its reactivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer : The methoxy groups activate the benzene ring toward EAS, directing substitution to the para position relative to the prop-1-en-2-yl group. Computational studies (e.g., DFT) can map electron density to predict regioselectivity. Experimental validation involves nitration or halogenation followed by NMR/LC-MS to identify products .
Q. What strategies resolve contradictions in reported bioactivity data for structural analogs (e.g., fluorinated derivatives)?
- Methodological Answer : Comparative QSAR models are used to isolate substituent effects. For example, fluorinated analogs (e.g., Z-1,2-Dimethoxy-4-(3-fluoro-2-propenyl)benzene) show doubled insect attractant activity compared to non-fluorinated forms. Dose-response assays under standardized conditions (e.g., LC in Drosophila) reconcile discrepancies .
Q. How can its role in asymmetric synthesis be optimized using chiral catalysts?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or transition-metal catalysts (e.g., Pd-BINAP complexes) induce enantioselectivity in allylic alkylation. Enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry. For example, ee >90% is achievable with optimized ligand-metal ratios .
Q. What computational tools predict its environmental persistence and toxicity?
- Methodological Answer : Use EPI Suite or TEST software to estimate biodegradation half-life (e.g., log Kow = 3.45 predicts moderate bioaccumulation). Toxicity is modeled via ECOSAR for aquatic organisms (e.g., LC for Daphnia magna) .
Data Contradiction Analysis
Q. Why do synthesis yields vary significantly across protocols despite similar starting materials?
- Analysis : Differences in catalyst loading (e.g., Pd(PPh) vs. Pd(OAc)), solvent polarity (THF vs. DMF), and reaction time (8–24 h) alter intermediate stability. For instance, THF’s lower boiling point may limit conversion efficiency compared to DMF .
Q. How to interpret conflicting crystallographic data on bond angles in the prop-1-en-2-yl group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
